4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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Overview
Description
4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of diarylethers. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The compound’s structure includes a tetrahydropyridine ring, a phenethyl group, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts, such as palladium or nickel complexes, can also play a crucial role in facilitating the hydrogenation and trifluoromethylation steps .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: This compound also contains a trifluoromethyl group and a tetrahydropyran ring, making it structurally similar.
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Another compound with a trifluoromethyl-substituted phenyl group.
Uniqueness
4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-N-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2OS/c22-21(23,24)18-8-4-7-17(15-18)20(27)10-13-26(14-11-20)19(28)25-12-9-16-5-2-1-3-6-16/h1-8,15,27H,9-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXMBJQYAUHKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=S)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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